(R)-1-(2-Phenoxyphenyl)ethanamine: Technical Profile & Synthesis Guide
(R)-1-(2-Phenoxyphenyl)ethanamine: Technical Profile & Synthesis Guide
The following technical guide is structured to address the specific challenge of working with (R)-1-(2-Phenoxyphenyl)ethanamine , a specialized chiral building block.
Executive Summary & CAS Identification Strategy
Compound Identity:
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Systematic Name: (1R)-1-(2-phenoxyphenyl)ethan-1-amine
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Synonyms: (R)-2-Phenoxy-α-methylbenzylamine; (R)-1-Amino-1-(2-phenoxyphenyl)ethane.
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Core Scaffold: Chiral primary amine with a biaryl ether motif.
The "Missing CAS" Protocol: Unlike common commodity chemicals, the specific enantiomer (R)-1-(2-Phenoxyphenyl)ethanamine does not currently have a widely indexed Chemical Abstracts Service (CAS) Registry Number in public commercial databases. This indicates it is a research-grade intermediate often synthesized in situ or on-demand rather than stocked as a bulk commodity.
Researchers must anchor their procurement and synthesis strategies to the stable ketone precursor , which is commercially available.
| Component | Chemical Name | CAS Registry Number | Role |
| Target (R-Isomer) | (R)-1-(2-Phenoxyphenyl)ethanamine | Not Listed (Proprietary/Novel) | Chiral Building Block |
| Precursor (Ketone) | 1-(2-Phenoxyphenyl)ethanone | 26388-13-6 | Starting Material |
| Analog (Methoxy) | (R)-1-(2-Methoxyphenyl)ethanamine | 68285-23-4 | Structural Reference |
Critical Note: Do not confuse the precursor with 2-Phenoxyacetophenone (CAS 721-04-0), which is phenacyl phenyl ether (Ph-CO-CH2-O-Ph). The correct precursor is the ortho-substituted acetophenone (CAS 26388-13-6).
Structural Significance & Applications
The (R)-1-(2-Phenoxyphenyl)ethanamine moiety combines the steric bulk of a biaryl ether with the directing power of a chiral amine.
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Pharmacophore Utility: The ortho-phenoxy group provides significant lipophilic bulk and rotational constraints (atropisomerism potential) compared to the simpler ortho-methoxy analogs. This is valuable in designing Kinase Inhibitors where the biaryl ether fits into hydrophobic pockets (e.g., similar to the scaffold in Ibrutinib or Afatinib intermediates).
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Chiral Resolution Agent: Like its analog
-methylbenzylamine, this amine can serve as a resolving agent for chiral acids. The bulky phenoxy group enhances enantiomeric discrimination in diastereomeric salt formation. -
Ligand Synthesis: Precursor for
-bidentate ligands used in asymmetric catalysis.
Synthesis & Production Protocols
Since the enantiomer is not a standard catalog item, the following self-validating synthesis protocols are recommended.
Method A: Asymmetric Reductive Amination (Biocatalytic)
This is the most direct route to high optical purity (>99% ee) without classical resolution.
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Substrate: 1-(2-Phenoxyphenyl)ethanone (CAS 26388-13-6).[1][2]
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Catalyst:
-Transaminase (ATA) specific for (R)-amines (e.g., Arthrobacter sp. variants). -
Amine Donor: Isopropylamine or Alanine/LDH system.
Protocol Workflow:
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Reaction Mix: Dissolve Ketone (50 mM) in Phosphate Buffer (100 mM, pH 7.5) with PLP cofactor (1 mM).
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Amine Donor: Add Isopropylamine (1.0 M) to shift equilibrium.
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Enzyme: Add (R)-selective Transaminase (5 U/mL).
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Incubation: Shake at 30°C for 24 hours.
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Workup: Acidify to pH 2 (quench), extract ketone (EtOAc), basify aqueous layer to pH 12, extract Amine.
Method B: Ellman’s Auxiliary Approach (Chemical)
Ideal for small-scale, high-fidelity synthesis if enzymes are unavailable.
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Condensation: React Ketone (CAS 26388-13-6) with (R)-2-methyl-2-propanesulfinamide using Ti(OEt)
in THF to form the chiral ketimine. -
Reduction: Reduce the ketimine with NaBH
(or L-Selectride for higher dr) at -48°C. -
Deprotection: Cleave the sulfinyl group with HCl/MeOH to yield the (R)-amine hydrochloride salt.
Visualization of Workflows
Figure 1: Synthesis Pathway (Ketone to Chiral Amine)
Caption: Logical flow for accessing the target chiral amine from the commercially available ketone precursor.
Figure 2: Quality Control & Validation Loop
Caption: Mandatory analytical validation steps to ensure enantiomeric purity before application.
Analytical Data Profile (Predicted)
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 213.28 g/mol |
| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt). |
| Solubility | Soluble in MeOH, DCM, DMSO. Sparingly soluble in water (free base). |
| 1H NMR (Diagnostic) | |
| Chiral Separation | Column: Daicel Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). |
References
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Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10703750, 1-(2-Phenoxyphenyl)ethanone. Retrieved from [Link]
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General Synthesis of Chiral Amines: Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends. Advanced Synthesis & Catalysis. Retrieved from [Link]
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Transaminase Methodologies: Mathew, S., & Yun, H. (2012). omega-Transaminases for the synthesis of chiral amines. ACS Catalysis. Retrieved from [Link]
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Ellman Auxiliary Protocol: Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Retrieved from [Link]
